molecular formula C11H18O3 B2770221 Ethyl 2-(4-oxocyclohexyl)propanoate CAS No. 31180-85-5

Ethyl 2-(4-oxocyclohexyl)propanoate

Cat. No. B2770221
CAS RN: 31180-85-5
M. Wt: 198.262
InChI Key: RRUJMJLHOSVNCM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxocyclohexyl)propanoate is a chemical compound with the molecular formula C11H18O3 . It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of Ethyl 2-(4-oxocyclohexyl)propanoate involves a reaction with hydrogen chloride in acetone at 20°C for 24 hours . A racemic mixture of Intermediate 27B (17.1 g, 70.6 mmol) is dissolved in acetone (250 mL). Then 1 N aq. HCl (62 mL) is added and the mixture is stirred at room temperature for 24 hours. The mixture is then concentrated under reduced pressure and extracted with EtOAc (200 mL x 3). The combined organic extracts are washed with 1 N aq. NaOH (50 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (0-20% EtOAc in petroleum ether) to afford Intermediate 27C (12.8 g, 91.5% yield) .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-oxocyclohexyl)propanoate contains a total of 32 bonds. There are 14 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

Ethyl 2-(4-oxocyclohexyl)propanoate can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile. During the reaction, a new carbon-carbon bond is formed .


Physical And Chemical Properties Analysis

Ethyl 2-(4-oxocyclohexyl)propanoate has a molecular weight of 198.26 .

Scientific Research Applications

Novel Ligand for Copper-Catalyzed Coupling Reactions

Ethyl 2-oxocyclohexanecarboxylate has been identified as an efficient and versatile ligand for copper-catalyzed coupling reactions, facilitating the synthesis of N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions with good to excellent yields (Xin Lv & W. Bao, 2007).

Precursor for N-Substituted Tetrahydroquinoline Diones

Employed as a precursor, Ethyl 3-(2,4-dioxocyclohexyl)propanoate supports the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, highlighting a straightforward pathway through conventional protection, selective amidation, and deprotective-cyclization approaches (V. Thakur, D. Sharma, & P. Das, 2015).

Formation of Cyclopentenyl Carbenium Ions in Acidic Zeolites

Research demonstrates the high-yield formation of cyclopentenyl carbenium ions from cyclic precursors in acidic zeolites, a process crucial for understanding reaction mechanisms in zeolite catalysis (Teng Xu & J. F. Haw, 1994).

Michael-Aldol Condensation

Ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, obtained through Michael-Aldol condensation, presents a structural framework for further chemical synthesis, emphasizing the compound's role in developing complex molecular architectures (S. Hernández-Ortega et al., 2001).

Lipase Catalysed Resolution of Secondary Alcohols

The compound also serves as a pivotal acyl donor in the efficient resolution of secondary alcohols via lipase-catalyzed transesterification, showcasing its utility in producing enantiomerically enriched compounds (H. Frykman et al., 1993).

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxocyclohexyl)propanoate involves the formation of an enolate, a nucleophilic reaction, and the removal of a leaving group .

Safety and Hazards

Ethyl 2-(4-oxocyclohexyl)propanoate is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

ethyl 2-(4-oxocyclohexyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUJMJLHOSVNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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